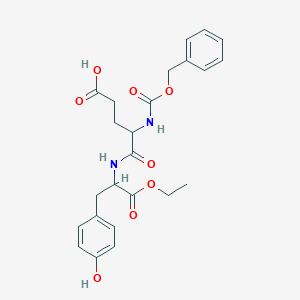

Cbz-DL-Glu-DL-Tyr-OEt

Beschreibung

Cbz-DL-Glu-DL-Tyr-OEt, auch bekannt als N-Cbz-DL-Glutamyl-DL-Tyrosin-ethylester, ist eine synthetische Verbindung, die hauptsächlich in der Peptidsynthese verwendet wird. Es ist ein Derivat der Aminosäuren Glutaminsäure und Tyrosin, geschützt durch eine Benzyloxycarbonyl-(Cbz)-Gruppe. Diese Verbindung ist im Bereich der Biochemie und organischen Chemie aufgrund ihrer Rolle bei der Synthese von Peptiden und Proteinen von Bedeutung.

Eigenschaften

Molekularformel |

C24H28N2O8 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

5-[[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29) |

InChI-Schlüssel |

YRXZCHGQEFKWAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Cbz-DL-Glu-DL-Tyr-OEt durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Cbz-Schutzgruppe entfernen und freie Aminosäuren liefern.

Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Amidbindungen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden verwendet.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) ist üblich.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Glu-DL-Tyr-OEt wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in:

Chemie: Als Baustein in der Peptidsynthese und zur Untersuchung von Reaktionsmechanismen.

Biologie: Bei der Synthese biologisch aktiver Peptide und Proteine.

Medizin: Für die Entwicklung peptidbasierter Medikamente und die Untersuchung von Enzym-Substrat-Wechselwirkungen.

Industrie: In der Produktion von synthetischen Peptiden für Forschungs- und therapeutische Zwecke.

Wirkmechanismus

Der Wirkmechanismus von Cbz-DL-Glu-DL-Tyr-OEt beinhaltet seine Rolle als geschütztes Aminosäurederivat in der Peptidsynthese. Die Cbz-Gruppe schützt die Aminogruppen während der Kupplungsreaktionen und verhindert so unerwünschte Nebenreaktionen. Die Estergruppe erleichtert die Bildung von Peptidbindungen, indem sie während der nucleophilen Substitution als Abgangsgruppe fungiert.

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-DL-Glu-DL-Tyr-OEt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amino acids.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Glu-DL-Tyr-OEt is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and studying reaction mechanisms.

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: For developing peptide-based drugs and studying enzyme-substrate interactions.

Industry: In the production of synthetic peptides for research and therapeutic purposes.

Wirkmechanismus

The mechanism of action of Cbz-DL-Glu-DL-Tyr-OEt involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino groups during the coupling reactions, preventing unwanted side reactions. The ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cbz-DL-Glu-DL-Tyr: Ähnliche Struktur, jedoch ohne die Ethylestergruppe.

Cbz-DL-Glu-DL-Phe-OEt: Enthält Phenylalanin anstelle von Tyrosin.

Cbz-DL-Glu-DL-Tyr-OMe: Enthält einen Methylester anstelle eines Ethylesters.

Einzigartigkeit

Cbz-DL-Glu-DL-Tyr-OEt ist einzigartig aufgrund seiner spezifischen Kombination von Schutzgruppen und Esterfunktionalitäten, was es besonders nützlich in der Peptidsynthese macht. Die Ethylestergruppe sorgt für Stabilität und einfache Handhabung im Vergleich zu anderen Esterderivaten .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.